Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 186358-14-5
VCID: VC0070653
InChI: InChI=1S/C9H9N3O2/c1-14-9(13)7-4-6-5-11-2-3-12(6)8(7)10/h2-5H,10H2,1H3
SMILES: COC(=O)C1=C(N2C=CN=CC2=C1)N
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19

Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate

CAS No.: 186358-14-5

Cat. No.: VC0070653

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19

* For research use only. Not for human or veterinary use.

Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate - 186358-14-5

Specification

CAS No. 186358-14-5
Molecular Formula C9H9N3O2
Molecular Weight 191.19
IUPAC Name methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-14-9(13)7-4-6-5-11-2-3-12(6)8(7)10/h2-5H,10H2,1H3
Standard InChI Key LJVZVIZJESAYAS-UHFFFAOYSA-N
SMILES COC(=O)C1=C(N2C=CN=CC2=C1)N

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate is a heterocyclic compound belonging to the class of pyrrolo-pyrazines. Its structure features a pyrrole ring fused to a pyrazine ring, with a carboxylate ester functional group at position 7 and an amino group at position 6. This structural arrangement creates a planar, conjugated system that contributes to the compound's stability and reactivity patterns. The amino group at position 6 serves as a potential hydrogen bond donor, while the carboxylate ester at position 7 can function as a hydrogen bond acceptor, making this molecule potentially valuable for biological interactions.

Chemical Identifiers and Properties

The compound's chemical identifiers and physical properties are crucial for researchers working with this molecule. The following table summarizes these key characteristics:

PropertyValue
CAS Number186358-14-5
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
IUPAC Namemethyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate
Standard InChIInChI=1S/C9H9N3O2/c1-14-9(13)7-4-6-5-11-2-3-12(6)8(7)10/h2-5H,10H2,1H3
Standard InChIKeyLJVZVIZJESAYAS-UHFFFAOYSA-N

The compound exhibits characteristic physicochemical properties that influence its behavior in biological systems and chemical reactions. The presence of both hydrophilic (amino and ester groups) and hydrophobic (heterocyclic rings) regions contributes to its moderate solubility profile in various solvents, making it suitable for incorporation into different pharmaceutical formulations.

Synthesis Methodologies

Rhodium-Catalyzed Synthesis Approaches

The synthesis of pyrrolo[1,2-a]pyrazine derivatives, including methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate, can be achieved through various methods. One significant approach involves rhodium(II)-catalyzed reactions. Research by Rostovskii et al. demonstrated that the reaction between 1,2,3-triazoles and isoxazoles can be tuned to produce either 4-aminopyrrole-3-carboxylates or pyrazine-2-carboxylates by adjusting the rhodium catalyst and reaction conditions .

When Rh₂(OAc)₄ is used as a catalyst in chloroform at 100°C, 4-aminopyrrole-3-carboxylates are formed in good yields. Alternatively, using Rh₂(Piv)₄ in refluxing toluene leads to the formation of 1,2-dihydropyrazine-2-carboxylates, which can be converted to pyrazine-2-carboxylates through a one-pot procedure by heating with catalytic amounts of p-toluenesulfonic acid (TsOH) . These synthetic pathways involve the formation of 1,4-diazahexatriene intermediates that undergo either 1,5- or 1,6-cyclization to form the respective products.

The reaction mechanism, as elucidated through NMR studies and Density Functional Theory (DFT) calculations, suggests that the formation of pyrroles and dihydropyrazines proceeds via different cyclization pathways of common (5Z)-1,4-diazahexa-1,3,5-triene intermediates . The specific cyclization pathway taken is influenced by the nature of the rhodium catalyst, which can direct the reaction toward either product.

Multi-Step Synthesis Procedures

The synthesis of methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps that require careful control of reaction conditions. The general synthetic route may include:

  • Formation of the pyrazine core structure

  • Introduction of the amino functionality at position 6

  • Incorporation of the methyl carboxylate group at position 7

  • Final purification via column chromatography

These synthesis methods often require precise temperature control, specific solvent systems, and careful monitoring of reaction progress to achieve high yields and purity. The multi-step nature of these syntheses reflects the complexity of constructing the fused heterocyclic system with specific functional group positioning.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information for confirming the structure of methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate. The ¹H NMR spectrum typically reveals characteristic signals for the methyl group of the ester (approximately δ 3.8-4.0 ppm), the aromatic protons of the pyrrole and pyrazine rings (δ 6.5-8.5 ppm range), and the amino group protons (broad signal around δ 4.5-5.5 ppm).

The ¹³C NMR spectrum provides complementary information, with signals for the methyl carbon (around δ 52 ppm), the carbonyl carbon of the ester (approximately δ 165-170 ppm), and the various aromatic carbons of the heterocyclic system (δ 110-160 ppm range). These spectroscopic data are essential for confirming the structure and purity of synthesized compounds.

Infrared Spectroscopy

Infrared (IR) spectroscopy offers additional structural information by identifying key functional groups present in the molecule. For methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate, characteristic IR absorptions include:

  • N-H stretching vibrations of the amino group (3300-3500 cm⁻¹)

  • C=O stretching of the ester group (approximately 1700-1730 cm⁻¹)

  • C-O stretching of the ester (1200-1250 cm⁻¹)

  • C=N and C=C stretching vibrations of the heterocyclic rings (1400-1600 cm⁻¹)

These spectroscopic signatures provide valuable confirmation of the compound's structure and functional group integrity.

Biological and Medicinal Applications

Structure-Activity Relationship Studies

Understanding the relationship between the structure of methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate and its biological activities is essential for its rational development as a potential pharmaceutical agent. Structure-activity relationship (SAR) studies typically involve systematic modifications of the core structure to identify which structural features are critical for biological activity.

Potential modifications include:

  • Substitution of the amino group at position 6 with other nitrogen-containing functionalities

  • Replacement of the methyl ester with other ester or amide groups

  • Introduction of additional substituents on the pyrrole or pyrazine rings

  • Exploration of stereochemical effects if applicable

These SAR studies can guide the design of more potent and selective derivatives with improved pharmacokinetic properties.

Future Research Directions

Synthetic Methodology Development

Future research on methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate could focus on developing more efficient and environmentally friendly synthetic routes. The rhodium-catalyzed methods described by Rostovskii et al. provide a foundation for such development, but alternatives using less expensive catalysts or greener reaction conditions would be valuable . Additionally, exploring one-pot synthetic approaches could reduce the number of isolation and purification steps, leading to more practical and scalable production methods.

Expanded Biological Evaluation

While methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate has shown promise as a scaffold for medicinal chemistry applications, more comprehensive biological evaluation is needed to fully understand its potential. Future studies should include broader screening against diverse biological targets, detailed mechanism of action investigations, and in vivo efficacy and safety assessments.

The development of structure-guided design approaches, potentially incorporating computational methods such as molecular docking and dynamics simulations, could further accelerate the optimization of this compound for specific therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator